2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol

Beschreibung

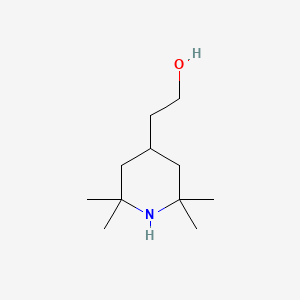

Chemical Structure and Properties 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol (CAS: 52722-86-8; EC: 258-132-1) is a piperidine derivative with the molecular formula C₁₁H₂₃NO₂ (molecular weight: 201.31 g/mol) . Its structure features a 2,2,6,6-tetramethylpiperidin-4-yl core substituted with a hydroxyethyl group. The compound exhibits moderate polarity due to its hydroxyl group, influencing its solubility in polar solvents like ethanol and water.

Applications

Primarily used as an intermediate in organic synthesis, it serves as a precursor for light stabilizers, polymer additives, and pharmaceutical agents. Its hindered amine structure contributes to radical scavenging activity, making it relevant in materials science for UV stabilization .

Eigenschaften

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBCJIXOPJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344616 | |

| Record name | 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28310-50-1 | |

| Record name | 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol typically involves the reduction of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol can undergo oxidation reactions to form the corresponding ketone, 2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form various derivatives, depending on the

Biologische Aktivität

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol, a derivative of tetramethylpiperidine, has garnered interest in various fields of biological research due to its potential therapeutic properties. This compound exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with four methyl groups and an ethanol side chain, contributing to its unique chemical properties.

1. Antioxidant Activity

Research indicates that derivatives of 2,2,6,6-tetramethylpiperidine exhibit significant antioxidant properties. A study comparing various piperidine derivatives found that compounds containing hydroxyl groups showed enhanced antioxidant activity in assays such as DPPH and ABTS radical scavenging . The presence of electron-donating groups on the aromatic rings further improved the radical scavenging capacity.

| Compound | DPPH Scavenging Activity (%) at 10 µM |

|---|---|

| TEMPOL | 85 |

| Hydroxyl-substituted piperidine | 90 |

| Unsubstituted piperidine | 65 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. In vitro studies demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Studies have shown that derivatives of tetramethylpiperidine possess anti-inflammatory properties. For instance, compounds derived from this class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The anti-inflammatory activity was evaluated using carrageenan-induced paw edema models in rats, where significant reductions in edema were observed with doses as low as 10 mg/kg.

Case Studies

Case Study 1: Antioxidant Evaluation

In a study conducted by Harini et al., various piperidinone oxime esters were synthesized and screened for their antioxidant activities using multiple assays (DPPH, ABTS). The results indicated that compounds with halogen substitutions exhibited superior antioxidant properties compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial efficacy of tetramethylpiperidine derivatives revealed that modifications at the nitrogen position significantly influenced their activity against resistant strains of bacteria. One derivative demonstrated an MIC value lower than that of standard antibiotics .

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Starting Materials | Reagents | Solvent | Temperature |

|---|---|---|---|

| 2,2,6,6-tetramethyl-4-piperidone | Ethylenediamine | Ethanol | 80-100°C |

This method is conducive to producing high yields of the desired compound while maintaining purity.

Scientific Research Applications

The compound exhibits a broad spectrum of applications in scientific research:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing complex organic molecules and polymers. Its unique structure allows for modifications that can lead to various derivatives useful in material science .

Biology

- Enzyme Mechanism Studies : The compound is utilized in investigating enzyme mechanisms due to its ability to stabilize biological samples .

- Antioxidant Properties : Research indicates that it effectively scavenges free radicals, suggesting potential therapeutic applications in oxidative stress mitigation .

Medicine

- Drug Development : Investigated as a precursor for pharmaceuticals and therapeutic agents. Its derivatives have shown significant cytotoxic effects against various cancer cell lines .

- Antiviral Activity : Modifications of this compound have been explored for their antiviral properties against various pathogens .

Industrial Applications

In the industrial sector, 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol is employed in:

- Stabilizers for Polymers : It enhances the thermal and oxidative stability of polymers and synthetic materials .

- Coatings and Adhesives : Its stabilizing properties make it suitable for use in coatings and adhesives that require resistance to degradation from environmental factors .

Case Studies

Several studies illustrate the practical applications of this compound:

- Cytotoxic Effects on Cancer Cells :

-

Antioxidant Studies :

- Research demonstrated that the compound could stabilize free radicals effectively. This property suggests its potential use in formulations aimed at reducing oxidative damage in biological systems .

- Pharmacological Uses :

Vergleich Mit ähnlichen Verbindungen

2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA)

- Molecular Formula : C₁₁H₂₄N₄

- Key Features: A diamine derivative synthesized via Knoevenagel condensation and hydrogenation of triacetonamine and malononitrile .

- Applications : Used as an epoxy resin hardener due to its bifunctional amine groups, enhancing crosslinking efficiency and thermal stability .

- Comparison: Unlike the ethanol derivative, TMP-PDA’s diamine groups increase reactivity with epoxides, enabling covalent network formation. Its higher molecular weight (212.33 g/mol) and basicity distinguish it in polymer chemistry .

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate

- Molecular Formula: C₁₄H₂₃NO₂

- Key Features : A methacrylate ester derivative with a molecular weight of 237.34 g/mol .

- Applications: Incorporated into polymers for UV stabilization. The methacrylate group enables copolymerization with monomers like styrene or acrylates .

- Comparison: The ester group enhances hydrophobicity compared to the hydroxyl group in the ethanol derivative, improving compatibility with nonpolar matrices. This structural modification broadens its utility in coatings and plastics .

4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)benzenesulfonamide

- Molecular Formula : C₁₆H₂₆N₂O₂S

- Key Features : A sulfonamide derivative (molecular weight: 310.45 g/mol) with a bulky TMP group .

- Comparison: The sulfonamide group introduces hydrogen-bonding capacity and acidity (pKa ~10), contrasting with the ethanol derivative’s neutral hydroxyl group. This alters solubility and bioavailability .

Bis-TMP Naphthalimide (C₃₀H₄₂N₄O₂)

- Molecular Formula : C₃₀H₄₂N₄O₂

- Key Features : A fluorescent dye with two TMP groups attached to a naphthalimide core (molecular weight: 514.68 g/mol) .

- Applications : Used as a photostable sensor for metal cations. The steric hindrance from TMP groups reduces photodegradation, enhancing longevity in environmental monitoring .

- Comparison: The extended conjugation system and dual TMP substituents differentiate it from the ethanol derivative, enabling π-π interactions and fluorescence quenching mechanisms .

Di-(2,2,6,6-Tetramethylpiperidin-4-yl) Sebacate

- Molecular Formula : C₂₈H₅₂N₂O₄

- Key Features : A diester derivative with a long aliphatic chain (molecular weight: 480.73 g/mol) .

- Applications : Acts as a light stabilizer in polyolefins. The sebacate chain improves dispersion in hydrophobic polymers .

- Comparison: The ester linkages and extended alkyl chain increase molecular flexibility and reduce crystallinity compared to the ethanol derivative, optimizing performance in flexible plastics .

Research Insights and Trends

- Steric Effects : Bulky TMP groups in analogs like bis-TMP naphthalimide enhance photostability by reducing molecular motion and quenching excited states .

- Solubility Modulation : Esterification (e.g., methacrylate, sebacate) or sulfonamide formation tailors hydrophobicity for specific matrices, such as polymers or lipid membranes .

- Biological Relevance : Sulfonamide and diamine derivatives show promise in drug discovery, leveraging TMP’s hindered structure to resist metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.